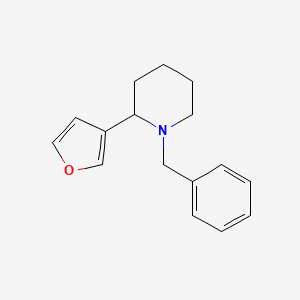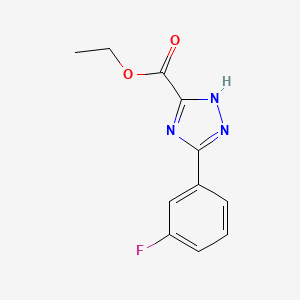
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-amino-1-(2-fluorofenil)-1H-pirazol-4-carbaldehído es un compuesto químico con una fórmula molecular de C10H8FN3O. Este compuesto es parte de la familia de los pirazoles, que es conocida por sus diversas actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5-amino-1-(2-fluorofenil)-1H-pirazol-4-carbaldehído generalmente implica la ciclocondensación de benzaldehídos sustituidos, malononitrilo y fenilhidrazina. Esta reacción se puede llevar a cabo utilizando varios catalizadores y disolventes. Por ejemplo, se ha desarrollado un protocolo multicomponente de una sola olla que utiliza dióxido de manganeso soportado en alúmina-sílice como catalizador reciclable en agua . Este método es respetuoso con el medio ambiente y proporciona altos rendimientos del producto deseado.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. Es probable que se empleen los principios de la química verde y el uso de catalizadores heterogéneos para garantizar una producción eficiente y sostenible.
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-amino-1-(2-fluorofenil)-1H-pirazol-4-carbaldehído sufre diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede convertir el grupo aldehído en un ácido carboxílico.
Reducción: El grupo aldehído se puede reducir a un alcohol.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Los reactivos como los cloruros de acilo o los cloruros de sulfonilo se pueden utilizar para reacciones de sustitución que involucran el grupo amino.
Principales productos formados
Oxidación: Ácido 5-amino-1-(2-fluorofenil)-1H-pirazol-4-carboxílico.
Reducción: 5-amino-1-(2-fluorofenil)-1H-pirazol-4-metanol.
Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
El 5-amino-1-(2-fluorofenil)-1H-pirazol-4-carbaldehído tiene varias aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se utiliza en el estudio de inhibidores enzimáticos y antagonistas de receptores.
Medicina: Este compuesto se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 5-amino-1-(2-fluorofenil)-1H-pirazol-4-carbaldehído implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas o unirse a receptores, modulando así las vías biológicas. Los objetivos moleculares y las vías exactas pueden variar dependiendo de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
5-amino-1-(2-fluorofenil)-1H-pirazol-4-carbonitrilo: Este compuesto tiene una estructura similar, pero con un grupo nitrilo en lugar de un grupo aldehído.
(5-amino-1-(2-fluorofenil)-1H-pirazol-4-il)(2-furil)metanona: Este compuesto tiene un anillo de furano unido al núcleo de pirazol.
Singularidad
El 5-amino-1-(2-fluorofenil)-1H-pirazol-4-carbaldehído es único debido a sus grupos funcionales específicos, que confieren una reactividad química y una actividad biológica distintas. La presencia del grupo aldehído permite una mayor funcionalización y derivatización, convirtiéndolo en un intermedio versátil en la química sintética.
Propiedades
Fórmula molecular |
C10H8FN3O |
|---|---|
Peso molecular |
205.19 g/mol |
Nombre IUPAC |
5-amino-1-(2-fluorophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H8FN3O/c11-8-3-1-2-4-9(8)14-10(12)7(6-15)5-13-14/h1-6H,12H2 |
Clave InChI |
HNOYQZQBEZCWKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N2C(=C(C=N2)C=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11810180.png)
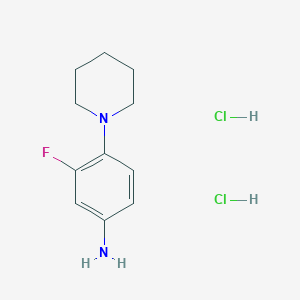




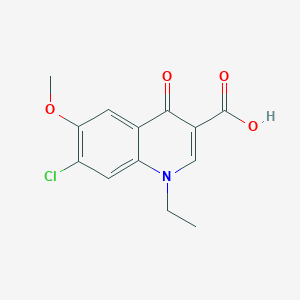

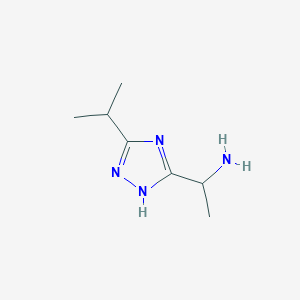
![2-Bromo-6-isopropylbenzo[d]thiazole](/img/structure/B11810234.png)

![6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11810247.png)
